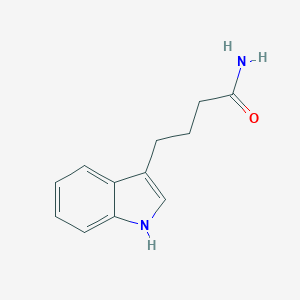

4-(1H-Indol-3-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPKTMVZHTWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314136 | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-91-6 | |

| Record name | 1H-Indole-3-butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1h Indol 3 Yl Butanamide and Its Structural Analogues

Established Synthetic Routes for the Core 4-(1H-Indol-3-yl)butanamide Structure

The primary and most direct method for synthesizing this compound involves the amidation of its corresponding carboxylic acid precursor.

Stepwise Synthesis from 4-(1H-Indol-3-yl)butanoic Acid Precursors

The principal route to this compound begins with 4-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid. ipinnovative.comrsc.org This process typically involves two main steps: the activation of the carboxylic acid and the subsequent reaction with an amine source.

A common initial step is the esterification of 4-(1H-indol-3-yl)butanoic acid. ipinnovative.comrsc.orgnih.gov For instance, reacting the acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid yields methyl 4-(1H-indol-3-yl)butanoate. researchgate.net Similarly, using ethanol (B145695) produces ethyl 4-(1H-indol-3-yl)butanoate. rsc.orgnih.gov This esterification is a reversible reaction, and using the alcohol as both reactant and solvent helps to drive the reaction toward the product. rsc.org The resulting ester can then be converted to the target amide.

One pathway proceeds through a hydrazide intermediate. The ethyl ester, ethyl 4-(1H-indol-3-yl)butanoate, is treated with hydrazine (B178648) hydrate (B1144303) in methanol to produce 4-(1H-indol-3-yl)butanohydrazide. rsc.orgnih.govresearchgate.net This hydrazide can then be used in further reactions. rsc.orgresearchgate.net

Direct amidation of 4-(1H-indol-3-yl)butanoic acid is frequently accomplished using coupling agents to facilitate the formation of the amide bond. smolecule.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (B1669883) (DCC) are standard choices for this transformation. smolecule.comsmolecule.com The reaction involves combining the carboxylic acid with an amine source in the presence of the coupling agent and often an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net For example, the synthesis of N-substituted derivatives can be achieved by reacting 4-(1H-indol-3-yl)butanoic acid with a primary or secondary amine using EDCI and HOBt in a solvent like dichloromethane (B109758) (DCM) at low temperatures. researchgate.net

Table 1: Reagents for Synthesis from 4-(1H-Indol-3-yl)butanoic Acid

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Esterification | Indole-3-butyric acid, Methanol, Dichloromethane, H₂SO₄ (cat.), Reflux | Methyl 4-(1H-indol-3-yl)butanoate ipinnovative.comresearchgate.net |

| Esterification | Indole-3-butyric acid, Ethanol, H₂SO₄ (cat.), Reflux | Ethyl 4-(1H-indol-3-yl)butanoate rsc.orgnih.gov |

| Hydrazinolysis | Ethyl 4-(1H-indol-3-yl)butanoate, Hydrazine hydrate, Methanol, Reflux | 4-(1H-indol-3-yl)butanohydrazide ipinnovative.comnih.govresearchgate.net |

| Amidation | Indole-3-butyric acid, Amine, EDCI/DCC | This compound derivative smolecule.comsmolecule.comresearchgate.net |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for achieving high yield and purity of this compound and its derivatives. smolecule.com Key parameters that are often adjusted include the choice of solvent, temperature, and purification methods. smolecule.comevitachem.com

For amide coupling reactions, maintaining an optimal pH, typically between 7.5 and 8.0, is important to balance the reactivity of the amine and the stability of the carbodiimide (B86325) coupling agent. vulcanchem.com The selection of coupling agents and additives, such as using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt, can significantly influence the reaction's success. vulcanchem.com

Purification of the final product is commonly achieved through techniques like column chromatography or recrystallization. smolecule.comsmolecule.com For instance, after synthesis, the crude product is often purified using column chromatography on silica (B1680970) gel with a solvent system like ethyl acetate/hexane to ensure greater than 95% purity. Progress of the reactions and purity of the compounds are monitored using thin-layer chromatography (TLC). ipinnovative.com

Derivatization Strategies of the this compound Scaffold

The this compound structure serves as a versatile scaffold for creating a wide range of derivatives through modifications at three primary locations: the amide group, the indole (B1671886) ring, and the linking alkyl chain. smolecule.comvulcanchem.comvulcanchem.com

Modifications at the Amide Nitrogen and Carbonyl Groups

The amide functional group is a prime site for derivatization.

N-Substitution: A variety of substituents can be introduced at the amide nitrogen by using different primary or secondary amines during the initial amide bond formation. This has led to the synthesis of numerous N-substituted derivatives, including N-cycloheptyl, smolecule.com N-benzyl-N-methyl, vulcanchem.com and N-aryl derivatives. rsc.org For example, reacting 4-(1H-indol-3-yl)butanoic acid with various substituted anilines in the presence of a coupling agent yields a series of N-(substituted-phenyl)butanamides. rsc.org

Carbonyl Group Transformations: The amide carbonyl can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the butanamide into the corresponding 4-(1H-indol-3-yl)butan-1-amine. smolecule.comnih.gov This reduction is a common transformation for converting amides to amines. organic-chemistry.org

Conversion to Heterocycles: The amide functionality can be used as a handle to construct more complex heterocyclic structures. For instance, the intermediate 4-(1H-indol-3-yl)butanohydrazide can be cyclized with carbon disulfide (CS₂) in a basic medium to form a 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol ring. rsc.orgnih.gov Further reactions can build upon this new heterocyclic core. rsc.org Another strategy involves the reaction of hydrazone derivatives with chloroacetyl chloride to form azetidin-2-one (B1220530) (β-lactam) rings. ipinnovative.comresearchgate.net

Table 2: Examples of Derivatization at the Amide Group

| Modification Type | Reactants | Product Class |

|---|---|---|

| N-Substitution | 4-(1H-indol-3-yl)butanoic acid, Substituted anilines, Coupling agents | N-Aryl-4-(1H-indol-3-yl)butanamides rsc.org |

| N-Substitution | 4-(1H-indol-3-yl)butanoic acid, Cycloheptylamine, Coupling agents | N-Cycloheptyl-4-(1H-indol-3-yl)butanamide smolecule.com |

| Carbonyl Reduction | This compound, LiAlH₄ | 4-(1H-indol-3-yl)butan-1-amine smolecule.com |

| Heterocycle Formation | 4-(1H-indol-3-yl)butanohydrazide, CS₂, KOH | 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol rsc.orgnih.gov |

| Heterocycle Formation | Schiff bases from hydrazide, Chloroacetyl chloride, Triethylamine | N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide ipinnovative.comresearchgate.net |

Substitutions and Functionalizations of the Indole Moiety

The indole ring itself is amenable to various chemical modifications, primarily through electrophilic substitution reactions. smolecule.com

N-Alkylation: The nitrogen atom of the indole ring (N-1 position) can be alkylated. For example, N-alkylation of an indole precursor with 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) yields a 1-(2-methoxyethyl)-1H-indole derivative before the butanamide side chain is introduced. vulcanchem.com

C-Substitution: The electron-rich indole ring can undergo electrophilic aromatic substitution. smolecule.com The C-3 position is the most nucleophilic, but since it is already substituted in the parent scaffold, other positions can be targeted. nih.gov Functionalization can also be achieved by starting with an already substituted indole, such as 5-fluoroindole, to synthesize analogues like N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide. Friedel-Crafts reactions are also employed; for instance, Lewis acids like AlCl₃ can direct electrophilic substitution to the indole 3-position during the synthesis of precursors. vulcanchem.com

Elaboration of the Alkyl Chain Linker

The four-carbon alkyl chain connecting the indole and amide groups can also be modified, although this is less common and often involves synthesizing the analogue from a different starting material rather than modifying the pre-formed chain.

One approach involves creating hybrid molecules where the butanamide chain is linked to another chemical entity. In one study, 4-chloro-N-(substituted-phenyl)butanamides were synthesized and then coupled with a previously prepared indole-containing nucleophile (5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol) via nucleophilic substitution, effectively using the butanamide as a linker. rsc.org This strategy connects two distinct molecular fragments through the alkyl chain.

Additionally, analogues with different chain lengths can be synthesized. For example, 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid represents a related structure where the linker is part of a different acid (butyric acid) attached to an indole-acetic acid core. smolecule.com

Synthesis of Diverse Structural Analogues and Hybrid Compounds

The core structure of this compound serves as a foundational template for the development of more complex molecules. Synthetic strategies focus on conjugating the indole-butanamide moiety with various heterocyclic systems, substituting the amide nitrogen with different alkyl or aryl groups, and creating analogues that incorporate similar structural features, such as indazole rings.

Indole-Butanamide-Heterocycle Conjugates (e.g., Oxadiazoles, Thiazolidinones, Thiazanes, Hydrazides)

A prominent strategy in modifying the this compound framework is its conjugation with various heterocycles. This approach generates hybrid molecules that combine the structural features of the indole core with those of other pharmacologically relevant rings like oxadiazoles, thiazolidinones, and hydrazides.

The synthesis typically begins with 4-(1H-indol-3-yl)butanoic acid, which is first converted to its ethyl ester, ethyl 4-(1H-indol-3-yl)butanoate, through refluxing in absolute ethanol with a catalytic amount of sulfuric acid. rsc.orgrsc.org This ester is then transformed into 4-(1H-indol-3-yl)butanohydrazide by reacting it with hydrazine monohydrate. rsc.orgresearchgate.net This hydrazide is a key intermediate for building further heterocyclic systems. rsc.org

Oxadiazole Conjugates: To form a 1,3,4-oxadiazole (B1194373) ring, the 4-(1H-indol-3-yl)butanohydrazide intermediate is cyclized. rsc.org One common method involves reacting the hydrazide with carbon disulfide (CS₂) in a basic alcoholic medium, which leads to the formation of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. rsc.orgrsc.org This oxadiazole-thiol can then act as a nucleophile in subsequent reactions to create more complex hybrids. rsc.org For instance, it can be reacted with various electrophilic 4-chloro-N-(substituted-phenyl)butanamides to yield novel indole-oxadiazole conjugates. rsc.orgrsc.org Another route involves the cyclization of hydrazide derivatives using reagents like phosphoryl chloride (POCl₃) or 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net

Thiazolidinone Conjugates: The synthesis of 4-thiazolidinone (B1220212) derivatives linked to the indole-butanamide structure has also been explored. These syntheses often involve multi-step reactions, starting with the formation of Schiff bases, which are then cyclized. researchgate.netgrowingscience.com For example, a series of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides has been synthesized. researchgate.net The general synthetic utility of the 4-thiazolidinone scaffold is well-established due to its versatile biological activities and the ability to substitute it at multiple positions. growingscience.com

Hydrazide and Hydrazone Derivatives: As mentioned, 4-(1H-indol-3-yl)butanohydrazide is a critical precursor for many heterocyclic conjugates. rsc.orgresearchgate.net It is synthesized from the corresponding ethyl ester and hydrazine. rsc.org This hydrazide can undergo further reactions, such as nucleophilic addition with various electrophilic aldehydes, to produce N'-[(E/Z)-(phenyl-substituted)methylidene]butanohydrazides, which are a class of hydrazone derivatives. researchgate.net Additionally, new indole-hydrazone derivatives have been synthesized and characterized for their anti-inflammatory properties. jazindia.com

Table 1: Synthesis of Indole-Butanamide-Heterocycle Conjugates An interactive data table based on the data in the text.

| Heterocycle | Starting Material | Key Reagents/Steps | Resulting Conjugate Type | Citations |

|---|---|---|---|---|

| Hydrazide | Ethyl 4-(1H-indol-3-yl)butanoate | Hydrazine monohydrate | 4-(1H-Indol-3-yl)butanohydrazide | rsc.org, researchgate.net |

| Oxadiazole | 4-(1H-Indol-3-yl)butanohydrazide | 1. Carbon disulfide (CS₂), KOH 2. Electrophilic butanamides | 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole derivatives | rsc.org, rsc.org | | Thiazolidinone | Indole derivatives | Knoevenagel condensation, cyclization | 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides | researchgate.net | | Hydrazone | 4-(1H-Indol-3-yl)butanohydrazide | Electrophilic aldehydes | N'-[(E/Z)-(phenyl-substituted)methylidene]butanohydrazides | researchgate.net |

Alkyl/Aryl Chain Substitutions on the Amide Nitrogen (e.g., Cycloheptyl, Diethyl, Hydroxy, Aminohexyl, Benzyl, Methylsulfonylpiperidinyl, Phenylallyl, Pyrimidinylamino)

Modifying the amide nitrogen of the butanamide side chain provides another avenue for creating structural diversity. This is typically achieved by coupling 4-(1H-indol-3-yl)butanoic acid with a variety of primary or secondary amines.

Standard peptide coupling methods are often employed for this purpose. For example, 4-(1H-indol-3-yl)butanoic acid can be activated with reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated acid is then reacted with the desired amine to form the corresponding N-substituted amide.

Using this approach, a range of substituents has been successfully introduced. A notable example is the synthesis of 4-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)butanamide, which incorporates a complex pyrimidinylamino-phenyl moiety. nih.gov The synthesis involved coupling the butanoic acid with a substituted aniline (B41778) derivative. nih.gov Similarly, N-substituted phenyl butanamides have been synthesized by reacting 4-chlorobutanoyl chloride with various substituted anilines, which are then used to create more complex hybrids. rsc.orgrsc.org The synthesis of N-benzyl substituted β-carboline analogs, a related indole structure, also follows standard N-alkylation procedures. mdpi.com

Table 2: Examples of N-Substituted this compound Analogues An interactive data table based on the data in the text.

| Substituent on Amide Nitrogen | Synthetic Approach | Precursors | Citations |

|---|---|---|---|

| Substituted Phenyl | Amide coupling | 4-(1H-indol-3-yl)butanoic acid, substituted anilines | rsc.org, rsc.org |

| Pyrimidinylamino-phenyl | Amide coupling (DCC/DMAP) | 4-(1H-indol-3-yl)butanoic acid, N¹-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine | nih.gov |

| Benzyl | N-Alkylation | β-carboline ester, Benzyl chloride | mdpi.com |

Indazole Derivatives Incorporating Indole-Butanamide-like Structures

Indazoles, which are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, are considered bioisosteres of indoles. Synthetic efforts have been made to create hybrid molecules that incorporate both indole and indazole features, sometimes mimicking the indole-butanamide structure.

One such synthesis involves creating novel 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives. jmchemsci.com This multi-step synthesis starts with a cyclohexanone (B45756) derivative containing a 1,3-dicarbonyl moiety, which is then reacted with hydrazine hydrate in an acidic medium to form the substituted tetrahydro-1H-indazole core. jmchemsci.com This scaffold effectively combines an indole substituent with a complex indazole ring system.

The synthesis of indazole rings can be achieved through various methods, such as the intramolecular C-H amination of hydrazones or the cyclization of 2-aminobenzonitriles. nih.govorganic-chemistry.org These general methods can be adapted to produce indazole derivatives that are later functionalized with indole-containing side chains, creating structures analogous to this compound. The stability of the resulting 1H- or 2H-indazole tautomer is an important consideration in these syntheses. jmchemsci.com

Methodologies for Structural Elucidation and Purity Assessment of Synthesized Compounds

The confirmation of the chemical structures and the assessment of the purity of the newly synthesized this compound derivatives are critical steps. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, HMBC)

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. nd.edu

¹H NMR spectra confirm the presence of key structural motifs. For the indole ring, characteristic signals appear for the N-H proton (often a broad singlet around δ 10.8-11.7 ppm) and the aromatic protons in the δ 7.0-7.6 ppm region. researchgate.netjmchemsci.com The protons of the butanamide chain give rise to signals in the aliphatic region (δ 1.8-2.7 ppm). nih.gov

¹³C NMR spectra provide information on the carbon framework of the molecule. The carbonyl carbon of the amide typically appears downfield (around 174 ppm), while the carbons of the indole ring resonate in the aromatic region (δ 110-138 ppm). nih.govjmchemsci.com

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique used to identify long-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure, especially for complex derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorption bands include:

N-H stretching of the indole and amide groups (around 3200-3400 cm⁻¹). researchgate.netjmchemsci.com

C=O stretching of the amide carbonyl group (typically a strong band around 1640-1690 cm⁻¹). researchgate.netjmchemsci.com

C=N stretching in hydrazone or other imine-containing derivatives (around 1620 cm⁻¹). researchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition by providing a highly accurate molecular mass. jmchemsci.com The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ confirms the molecular weight of the synthesized compound. rsc.orgjmchemsci.com

Table 3: Spectroscopic Data for Elucidation of Indole-Butanamide Analogues An interactive data table based on the data in the text.

| Technique | Feature | Typical Region/Value | Information Provided | Citations |

|---|---|---|---|---|

| ¹H NMR | Indole N-H proton | δ 10.8 - 11.7 ppm | Presence of indole ring | jmchemsci.com, researchgate.net |

| Aromatic protons | δ 7.0 - 7.6 ppm | Aromatic ring structure | jmchemsci.com, nih.gov | |

| Aliphatic chain protons | δ 1.8 - 2.7 ppm | Butanamide chain structure | nih.gov | |

| ¹³C NMR | Amide Carbonyl (C=O) | δ ~174 ppm | Presence of amide group | nih.gov |

| Indole carbons | δ 110 - 138 ppm | Carbon framework of indole | jmchemsci.com, nih.gov | |

| IR | N-H stretch | 3200 - 3400 cm⁻¹ | Indole and amide N-H groups | jmchemsci.com, researchgate.net |

| C=O stretch | 1640 - 1690 cm⁻¹ | Amide carbonyl group | jmchemsci.com, researchgate.net | |

| MS (HRMS) | Molecular Ion Peak | [M]⁺ or [M+H]⁺ | Molecular weight and formula | rsc.org, jmchemsci.com |

Chromatographic Purity Analysis (e.g., TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a reaction and to assess the purity of the final product. libretexts.org In the synthesis of this compound derivatives, TLC is routinely used to determine when the starting materials have been consumed and the product has formed. rsc.orgrsc.org

The purity of the synthesized compound is established by the appearance of a single spot on the TLC plate when eluted with an appropriate mobile phase (e.g., a mixture of methanol and chloroform). libretexts.orgipinnovative.com The spots are typically visualized under UV light or by using an iodine chamber. ipinnovative.com The retention factor (Rf) value of the product spot is compared with that of the starting materials to confirm the transformation. libretexts.org The appearance of multiple spots may indicate the presence of unreacted starting materials or byproducts, signifying that further purification (e.g., by column chromatography or recrystallization) is necessary. libretexts.org

In Vitro Biological Activity Profiling of 4 1h Indol 3 Yl Butanamide and Its Derivatives

Enzyme Inhibitory Potential

The core structure of 4-(1H-Indol-3-yl)butanamide serves as a scaffold for the development of various enzyme inhibitors. Research has focused on modifying this structure to enhance potency and selectivity against several enzymatic targets.

Urease Enzyme Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.govmdpi.com While the broader class of natural and synthetic compounds is often screened for urease inhibitory potential to address conditions like gastritis, peptic ulcers, and urinary stone formation, specific research detailing the direct inhibitory activity of this compound or its close derivatives against the urease enzyme is not extensively documented in the available literature. nih.govsdu.dkresearchgate.net

Histone Deacetylase (HDAC) Isoform Inhibition (HDAC2, HDAC3)

Significant research has been conducted on derivatives of this compound as inhibitors of histone deacetylases (HDACs), which are crucial epigenetic regulators and established targets in cancer therapy. mdpi.com

A key derivative, N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA), was synthesized by incorporating a hydroxamic acid group into the indolebutyric acid structure. jst.go.jpnih.gov This modification resulted in potent inhibitory activity against HDAC2 and HDAC3. jst.go.jpresearchgate.net In vitro assays demonstrated that IBHA has an IC50 value of 0.32 ± 0.02 µM against HDAC2 and 0.14 ± 0.01 µM against HDAC3. jst.go.jpnih.govresearchgate.net These values indicate significantly greater potency when compared to the established HDAC inhibitor SAHA (Suberanilohydroxamic acid), which showed IC50 values of 1.25 ± 0.06 µM and 0.97 ± 0.04 µM against HDAC2 and HDAC3, respectively. jst.go.jpnih.gov

Further structural modifications on the indole-3-butyric acid framework led to the discovery of other potent derivatives. One such compound, designated I13, exhibited high inhibitory potency against HDAC1, HDAC3, and HDAC6, with IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM, respectively. tandfonline.com

| Compound | Target HDAC Isoform | IC50 Value | Reference Compound | Reference IC50 Value |

|---|---|---|---|---|

| IBHA | HDAC2 | 0.32 ± 0.02 µM | SAHA | 1.25 ± 0.06 µM |

| IBHA | HDAC3 | 0.14 ± 0.01 µM | SAHA | 0.97 ± 0.04 µM |

| I13 | HDAC1 | 13.9 nM | SAHA | N/A in this study |

| HDAC3 | 12.1 nM | |||

| HDAC6 | 7.71 nM |

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase inhibitors are therapeutic agents that help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov The indole (B1671886) nucleus is a feature in various compounds that have been investigated for alpha-glucosidase inhibition. For instance, series of bis(indol-3-yl)methanes and 3,3-di(indolyl)indolin-2-ones have demonstrated potent inhibitory activity, in some cases significantly exceeding that of the standard drug, acarbose. nih.govnih.gov However, studies focusing specifically on the alpha-glucosidase inhibitory potential of this compound itself are not widely reported in the current body of scientific literature. science.govresearchgate.net

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in the dephosphorylation of various molecules and are targets for treating certain metabolic and inflammatory conditions. nih.govresearchgate.net The inhibition of APs has been explored using diverse chemical structures, including thiazole derivatives. nih.govnih.gov Despite the broad interest in AP inhibitors, there is a lack of specific research data on the inhibitory effects of this compound or its direct derivatives against alkaline phosphatase isoforms.

Exploration of Other Enzyme Targets

Beyond HDACs, derivatives of the 4-(1H-indol-3-yl)butanoic acid scaffold have been designed to target other clinically relevant enzymes. One notable example is the compound 4-[3-[3-[Bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-yl]-butyric acid (FK143). This molecule was developed as a nonsteroidal inhibitor of steroid 5-alpha-reductase, an enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). nih.gov Pharmacokinetic and pharmacodynamic studies in rats demonstrated that FK143 effectively reduces DHT levels in the prostate, highlighting its potential as a 5-alpha-reductase inhibitor. nih.gov

Cell-Based Antiproliferative and Cytotoxic Activity Studies

The potent HDAC inhibitory activity of this compound derivatives translates into significant antiproliferative and cytotoxic effects in cancer cell lines.

The derivative IBHA (N-hydroxy-4-(1H-indol-3-yl)butanamide) was evaluated for its antiproliferative effects against several cancer cell lines. The studies revealed that hematologic cancer cell lines, including the human monocytic cell line U937 and the chronic myelogenous leukemia cell line K562, were more sensitive to IBHA than solid tumor cell lines like the breast cancer line MDA-MB-231 and the prostate cancer line PC-3. jst.go.jpnih.govresearchgate.net

Another highly potent HDAC inhibitor, the derivative I13, demonstrated broad and potent antiproliferative activity across multiple cell lines. It showed superior activity compared to SAHA in inhibiting the proliferation of U937 (leukemia), U266 (myeloma), HepG2 (hepatocellular carcinoma), A2780 (ovarian carcinoma), and PNAC-1 cells. tandfonline.com

Other complex indole-containing structures have also been noted for their cytotoxic properties. An indole-3-ethenamide derivative isolated from the fungus Aspergillus sclerotiorum showed moderate cytotoxicity against A-549 lung cancer cells with an IC50 value of 3.0 µM and weaker activity against HL-60 leukemia cells (IC50 of 27 µM). researchgate.net Furthermore, nortopsentin analogues, which incorporate an indole moiety, have demonstrated pro-apoptotic and antiproliferative effects against human hepatoma HepG2 cells. researchgate.net

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Observed Effect |

|---|---|---|---|

| IBHA | U937 | Leukemia | Sensitive |

| K562 | Chronic Myelogenous Leukemia | Sensitive | |

| MDA-MB-231 | Breast Cancer | Less Sensitive | |

| PC-3 | Prostate Cancer | Less Sensitive | |

| I13 | U937 | Leukemia | Potent Inhibition |

| U266 | Myeloma | Potent Inhibition | |

| HepG2 | Hepatocellular Carcinoma | Potent Inhibition | |

| A2780 | Ovarian Carcinoma | Potent Inhibition | |

| PNAC-1 | Pancreatic Cancer | Potent Inhibition | |

| Indole-3-ethenamide derivative | A-549 | Lung Cancer | Moderate Cytotoxicity (IC50 = 3.0 µM) |

| HL-60 | Leukemia | Weak Cytotoxicity (IC50 = 27 µM) | |

| Nortopsentin Analogues | HepG2 | Hepatocellular Carcinoma | Antiproliferative, Pro-apoptotic |

Investigations in Various Cancer Cell Lines

A notable derivative, N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) , has been identified as a histone deacetylase (HDAC) inhibitor. In antiproliferative assays, hematologic cancer cell lines, namely human monocytic leukemia (U937 ) and chronic myelogenous leukemia (K562 ), demonstrated higher sensitivity to IBHA compared to solid tumor cell lines. nih.govnih.gov

While direct studies on this compound against a broader range of cancer cell lines such as MCF7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), SF-268 (glioblastoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer) are not extensively documented in publicly available literature, the activity of its derivatives suggests a potential avenue for further investigation. The cytotoxic effects of various unrelated compounds have been well-characterized in these cell lines, providing a basis for comparative analysis in future studies of indole derivatives. nih.govresearchgate.netresearchgate.netnih.govnih.govarchivesofmedicalscience.commdpi.comresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net

Interactive Data Table: Antiproliferative Activity of N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA)

| Cell Line | Cancer Type | Result |

| U937 | Human Monocytic Leukemia | More sensitive to IBHA |

| K562 | Chronic Myelogenous Leukemia | More sensitive to IBHA |

| MDA-MB-231 | Breast Cancer (Solid Tumor) | Less sensitive to IBHA |

| PC-3 | Prostate Cancer (Solid Tumor) | Less sensitive to IBHA |

Cellular Mechanisms Related to Growth Modulation

The primary mechanism of action for the derivative N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) is the inhibition of histone deacetylases, specifically HDAC2 and HDAC3. nih.govnih.gov This inhibition leads to an accumulation of acetylated histones, which in turn modulates gene expression, ultimately inducing cell cycle arrest and apoptosis.

While direct evidence linking this compound to caspase activation is limited, other indole derivatives have been shown to induce apoptosis through caspase-dependent pathways. For instance, Indole-3-carbinol has been reported to induce apoptosis in lung cancer cells through the activation of caspase-8. nih.govnih.gov The induction of apoptosis in tumor cells is often mediated by the activation of a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of programmed cell death. mdpi.comnih.gov Further research is required to determine if this compound or its derivatives utilize similar caspase-mediated apoptotic pathways.

Antimicrobial Activity Investigations

The indole scaffold is present in many compounds exhibiting antimicrobial properties. Research into this compound and its analogues has explored their potential as antibacterial and antifungal agents.

Antibacterial Efficacy Studies

Although specific studies detailing the antibacterial efficacy of this compound are scarce, the broader class of indole derivatives has demonstrated significant antibacterial potential. nih.gov For example, novel 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives have shown activity against resistant strains of Staphylococcus aureus. nih.gov The general antibacterial activity of indole derivatives is often attributed to mechanisms such as the disruption of bacterial cell membranes and the inhibition of essential enzymes. mdpi.comresearchgate.netresearchgate.netmdpi.com

Antifungal Activity Assessment

The antifungal potential of indole derivatives is an active area of research. nih.gov Studies on various indole-containing synthetic compounds have reported promising activity against a range of fungal pathogens, including species of Candida and Aspergillus. mdpi.commdpi.comnih.govresearchgate.net For instance, certain 3-indolyl-3-hydroxy oxindole derivatives have exhibited notable antifungal effects against plant pathogenic fungi. researchgate.netnih.gov The mechanism of action for these compounds may involve the disruption of fungal cell wall integrity and membrane function. researchgate.net

In Vitro Anti-inflammatory Response Evaluation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Consequently, the anti-inflammatory properties of novel synthetic compounds are of significant interest.

Research has been conducted on derivatives of this compound to evaluate their anti-inflammatory potential. A study on the derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) demonstrated significant anti-inflammatory activity in vivo. In a carrageenan-induced peritonitis model, JR19 reduced leukocyte migration. mdpi.commdpi.com Further investigation suggested the involvement of the nitric oxide pathway in its anti-inflammatory effect. mdpi.commdpi.com Other studies on novel benzoxazoles incorporating a 4-amino-butanamide moiety have also shown potent inhibition of inflammatory cytokines like IL-1β and IL-6. nih.govmdpi.com

Interactive Data Table: In Vivo Anti-inflammatory Activity of JR19

| Assay | Model | Dose | Result |

| Leukocyte Migration | Carrageenan-induced Peritonitis | 10 mg/kg | 59% reduction |

| Leukocyte Migration | Carrageenan-induced Peritonitis | 20 mg/kg | 52% reduction |

| Cell Migration | Subcutaneous Air Pouch | 10 mg/kg | 66% reduction |

Structure Activity Relationship Sar and Computational Modeling

Identification of Pharmacophoric Features Governing Biological Activity

Pharmacophore modeling is a crucial tool in drug discovery, helping to identify the essential spatial arrangement of molecular features necessary for biological activity. For derivatives of 4-(1H-indol-3-yl)butanamide, several key pharmacophoric features have been identified that govern their interactions with biological targets.

The core structure, consisting of an indole (B1671886) ring linked to a butanamide group, is a fundamental pharmacophore. ontosight.aiontosight.ai The indole ring, a recognized pharmacophore in its own right, often participates in hydrophobic and aromatic stacking interactions within target binding sites. rsc.orgontosight.ai The butanamide linkage provides a flexible spacer and contains a critical amide bond, which can act as both a hydrogen bond donor and acceptor. ontosight.aivulcanchem.com

In the context of histone deacetylase (HDAC) inhibition, a significant area of research for these compounds, the pharmacophore typically consists of three main components: a zinc-binding group, a linker, and a cap group. jst.go.jpnih.gov For N-hydroxy-4-(1H-indol-3-yl)butanamide, the hydroxamic acid moiety serves as the zinc-binding group, the butanamide portion acts as the linker, and the indole ring functions as the cap group, which interacts with the surface of the enzyme. jst.go.jpnih.gov

Pharmacophore mapping of N-hydroxy-4-(1H-indol-3-yl)butanamide against HDAC3 revealed that its properties align well with a receptor-based pharmacophore model, confirming the importance of these features for activity. jst.go.jpnih.gov Similarly, in the design of quorum sensing inhibitors, the indole moiety, amide linkage, and additional substituted rings are key pharmacophoric elements. nih.gov

Impact of Specific Functional Groups and Substituents on Bioactivity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various functional groups and substituents at different positions of the core scaffold.

On the Indole Ring:

N1-Substitution: Substitution on the indole nitrogen can enhance activity. For instance, the introduction of small alkyl groups (C1-C3), unsaturated alkyl groups, or a methoxyethyl group at the N1 position of indole-based amidines has been shown to increase cardiac-slowing activity. lookchem.com In the context of HDAC inhibitors, methylation at the N1 position of an indole-3-butyric acid derivative (I13) resulted in potent HDAC1, HDAC3, and HDAC6 inhibition. nih.gov Benzyl and 3-fluoro-benzyl substitutions at this position also yielded active compounds. nih.gov

On the Butanamide Moiety:

Amide Substitution: The amide nitrogen of the butanamide chain is a key point for modification. In one study, functionalizing the amide nitrogen with a (1-methyl-1H-pyrrol-2-yl)methyl substituent created a molecule with submicromolar binding affinity for 5-HT2A receptors. vulcanchem.com

Hydroxamic Acid: The conversion of the carboxylic acid of indole-3-butyric acid to a hydroxamic acid group in N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) led to potent inhibition of HDAC2 and HDAC3. jst.go.jpnih.gov

Hybrid Scaffolds: The butanamide chain has been used as a linker to connect the indole core to other heterocyclic systems like oxadiazoles. researchgate.netsemanticscholar.org In these hybrid molecules, the nature of the substituents on the terminal phenyl ring of the butanamide chain influences the inhibitory potential against enzymes like urease. rsc.org

Table 1: Impact of N1-Substituents on HDAC Inhibition

| Compound | N1-Substituent | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

|---|---|---|---|---|

| I13 | Methyl | 13.9 | 12.1 | 7.71 |

| I7 | 3-Fluoro-benzyl | Data not specified | Data not specified | Data not specified |

| I2b | Benzyl | Data not specified | Data not specified | Data not specified |

Data sourced from a study on indole-3-butyric acid derivatives as HDAC inhibitors. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in understanding the SAR of this compound derivatives, providing insights that guide the design of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been extensively used to analyze the interactions of this compound derivatives with their biological targets.

For example, docking studies of N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) with human HDAC2 and HDAC3 revealed that the molecule binds to the active site through strong hydrogen bond and hydrophobic interactions. jst.go.jpnih.gov Similarly, docking simulations of indole-based oxadiazole derivatives against urease have helped to rationalize their inhibitory activity by showing good binding energies and identifying key interactions within the enzyme's active site. rsc.org

In another study, molecular docking of a this compound derivative with a 5-HT2A receptor model suggested that the indole nitrogen forms a hydrogen bond with Ser159, while a methoxyethyl group occupies a hydrophobic pocket. vulcanchem.com These computational insights are invaluable for understanding the molecular basis of ligand recognition and for designing new analogs with improved binding affinity.

Pharmacophore Modeling and Design

Pharmacophore modeling is used to define the essential three-dimensional arrangement of functional groups required for a molecule to be active at a specific biological target. This approach has been instrumental in the design and discovery of novel inhibitors based on the this compound scaffold.

A pharmacophore model for HDAC3 inhibitors was used to confirm that N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) possesses the key features necessary for binding. jst.go.jpnih.gov Ligand-based pharmacophore models have also been developed for other targets, such as cytochrome P450 enzymes, which can guide the virtual screening of compound libraries to identify new potential inhibitors. frontiersin.org The process often involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. nih.gov

In Silico Prediction of Bioactivity Scores and Drug-Likeness

In silico tools are frequently used to predict the potential biological activity and drug-like properties of novel compounds before their synthesis, saving time and resources. These predictions are based on the chemical structure of the molecule.

Bioactivity scores for various targets, such as GPCR ligands, ion channel modulators, and enzyme inhibitors, can be calculated using computational tools. fortunejournals.com A bioactivity score greater than 0.00 is generally considered indicative of good potential activity. fortunejournals.com Additionally, drug-likeness is often assessed using rules such as Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govfortunejournals.com These in silico predictions help to prioritize which designed analogs of this compound are most likely to be successful therapeutic agents and are therefore worthy of synthesis and further experimental testing. clinmedkaz.org

Elucidation of Binding Conformations

Understanding the precise three-dimensional conformation that a ligand adopts when bound to its target is crucial for structure-based drug design. Computational methods, particularly molecular docking and molecular dynamics simulations, are key to elucidating these binding conformations.

For derivatives of this compound, docking studies have provided detailed pictures of their binding modes. For instance, the binding conformation of N-(3-hydroxypyridin-2-yl)-4-(1H-indol-3-yl)butanamide would be critical to understanding its potential interactions with biological targets. ontosight.ai In silico studies on bi-heterocyclic butanamides derived from 4-(1H-indol-3-yl)butanoic acid have also been used to ascertain their binding conformations within target enzymes. researchgate.net These computational models highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the rational design of new and improved analogs.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Acronyms |

|---|---|

| This compound | Indole-3-butyramide |

| N-hydroxy-4-(1H-indol-3-yl)butanamide | IBHA |

| 4-(1-Methyl-1H-indol-3-yl)butanamido)-N-hydroxybenzamide | I13 |

| 4-(4-(1-(3-Fluoro-benzyl)-1H-indol-3-yl)butanamido)-N-hydroxybenzamide | I7 |

| Methyl 4-(4-(1-benzyl-1H-indol-3-yl)butanamido)benzoate | I2b |

| 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide | |

| 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol | |

| N-(3-hydroxypyridin-2-yl)-4-(1H-indol-3-yl)butanamide | |

| Indole-3-butyric acid | |

| Histone Deacetylase | HDAC |

| 5-hydroxytryptamine receptor 2A | 5-HT2A |

| Urease |

In Vitro and in Silico Metabolic and Pharmacokinetic Investigations

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation of a compound are critical parameters in drug discovery, influencing its half-life and potential for producing active or toxic metabolites. These are typically assessed using in vitro systems that mimic the metabolic environment of the liver.

Metabolite Profiling Using Hepatic Microsomes and Hepatocytes

To investigate the metabolic profile of 4-(1H-Indol-3-yl)butanamide, in vitro studies would typically be conducted using human liver microsomes (HLMs) and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily.

The process involves incubating this compound with either HLMs or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). Samples are taken at various time points and analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and any resulting metabolites. This allows for the determination of the compound's intrinsic clearance and half-life, providing a measure of its metabolic stability.

Elucidation of Biotransformation Products

The indole (B1671886) nucleus and the butanamide side chain of this compound present several potential sites for metabolic modification. Based on known metabolic pathways for indole derivatives, the following biotransformations would be anticipated:

Hydroxylation: This is a common metabolic pathway for aromatic and aliphatic C-H bonds, catalyzed by CYP enzymes. The indole ring of this compound is susceptible to hydroxylation at various positions (e.g., 2, 4, 5, 6, or 7-position). The aliphatic butanamide chain could also undergo hydroxylation.

N-dealkylation: While less likely for this specific structure, cleavage of the bond between the indole nitrogen and its substituent can occur in some indole-containing compounds.

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Hydrolysis: The amide bond in the butanamide side chain could be susceptible to hydrolysis by amidase enzymes, yielding 4-(1H-indol-3-yl)butanoic acid.

Conjugation (Phase II Metabolism): Following initial oxidative metabolism (Phase I), the resulting hydroxylated metabolites can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This process increases the water solubility of the metabolites, aiding their excretion.

The precise identification of these biotransformation products would be achieved through detailed analysis of their mass spectra and fragmentation patterns obtained from LC-MS/MS analysis.

Computational Prediction of Metabolic Sites and Pathways

In silico tools play a crucial role in modern drug discovery by predicting the metabolic fate of new chemical entities before extensive laboratory work is undertaken.

In silico Tools for Metabolism Prediction

A variety of computational models and software programs are available to predict the sites of metabolism (SOM) and potential metabolites of a compound. These tools utilize different approaches, including:

Ligand-based methods: These rely on databases of known metabolic transformations and use quantitative structure-activity relationship (QSAR) models to predict the likelihood of metabolism at different sites on a new molecule.

Structure-based methods: These involve docking the compound into the three-dimensional structures of metabolic enzymes (e.g., CYP isoforms) to predict binding affinity and the proximity of specific atoms to the catalytic center of the enzyme.

Expert systems: These are rule-based systems that codify the knowledge of experienced medicinal chemists and drug metabolism scientists to predict metabolic pathways.

For this compound, these tools could predict the most probable sites of hydroxylation on the indole ring and aliphatic chain, as well as the likelihood of other metabolic reactions.

Analysis of Structural Modifications on In Vitro Pharmacokinetic Parameters

The metabolic stability of a compound can often be improved by making strategic structural modifications. For indole derivatives, structure-metabolism relationships (SMRs) have been explored to guide the design of more stable analogues.

For this compound, modifications could include:

Substitution on the Indole Ring: Introducing electron-withdrawing or bulky groups onto the indole ring can block or hinder metabolic attack at specific positions, thereby increasing metabolic stability. For example, fluorination at a site prone to hydroxylation is a common strategy.

Modification of the Butanamide Side Chain: Altering the length or branching of the alkyl chain, or replacing the amide with a more metabolically stable functional group, could influence its pharmacokinetic properties. For instance, replacing the amide with a metabolically robust linker could prevent hydrolysis.

The impact of these structural changes would be evaluated by subjecting the new analogues to the same in vitro metabolic stability assays described above and comparing their half-lives and metabolite profiles to that of the parent compound, this compound. This iterative process of design, synthesis, and testing is fundamental to optimizing the pharmacokinetic properties of a lead compound.

Advanced Research Perspectives and Methodological Advancements

Development of Novel Assay Systems for Biological Evaluation

The biological characterization of 4-(1H-Indol-3-yl)butanamide and its analogs relies on a diverse array of specialized assay systems designed to quantify their activity against specific molecular targets. The development and application of these assays are fundamental to understanding the therapeutic potential of this class of compounds.

One of the most prominent areas of investigation has been their role as Histone Deacetylase (HDAC) inhibitors. Researchers have utilized in vitro HDAC inhibitory assays to determine the potency of these compounds, often measuring their half-maximal inhibitory concentration (IC₅₀) values against specific HDAC isoforms like HDAC1, HDAC2, HDAC3, and HDAC6. nih.govjst.go.jptandfonline.com For instance, the derivative N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) was identified as a potent inhibitor of HDAC2 and HDAC3. nih.govjst.go.jp Complementing these enzymatic assays, cell-based antiproliferative assays are widely used. These assays assess the ability of the compounds to inhibit the growth of various cancer cell lines, including hematologic (U937, K562) and solid tumor (MDA-MB-231, PC-3, HepG2) lines, providing crucial data on their potential as anticancer agents. nih.govtandfonline.com

Beyond oncology, derivatives of this compound have been evaluated for other therapeutic activities using specific bioassays. For anti-diabetic potential, in vitro α-amylase and α-glucosidase inhibitory assays are employed. ipinnovative.comresearchgate.net The α-amylase inhibitory activity of certain azetidin-2-one (B1220530) derivatives was quantified by measuring the percentage of inhibition across a range of concentrations. ipinnovative.com Similarly, the potential of Schiff base derivatives as α-glucosidase inhibitors has been explored through dedicated enzymatic assays. researchgate.net

Furthermore, the antibacterial potential has been investigated through mechanisms like DNA gyrase inhibition, with IC₅₀ values determined against bacterial enzymes. researchgate.net Other screening platforms include in vitro urease inhibitory assays to identify potential treatments for infections caused by urease-producing bacteria and hemolytic analysis to assess cytotoxicity against red blood cell membranes. researchgate.netnih.govrsc.org

Application of Cheminformatics and Data Science in Compound Discovery and Optimization

Cheminformatics and data science have become indispensable tools in the modern drug discovery pipeline, enabling the efficient analysis of large datasets and the prediction of molecular properties to guide the design of new compounds. u-strasbg.fr In the context of this compound, these computational approaches are integral to both the initial discovery and subsequent optimization phases.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. Studies on N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) used docking simulations to demonstrate its ability to bind to the active sites of human HDAC2 and HDAC3 through strong hydrogen bonds and hydrophobic interactions. nih.govjst.go.jp Similar docking studies have been performed to elucidate the binding modes of derivatives with other targets, including DNA gyrase, α-glucosidase, and urease. researchgate.netresearchgate.netrsc.org

Pharmacophore mapping is another key computational strategy. This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. For IBHA, pharmacophore models based on the HDAC3 receptor confirmed that the compound's structural features matched the necessary properties for binding. nih.govjst.go.jp

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity is a critical step in early-stage drug development. For derivatives of this compound, these predictive models have been used to assess their drug-likeness and potential safety profiles, helping to prioritize compounds with favorable characteristics for further development. researchgate.net Additionally, more advanced computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis have been applied to identify which structural modifications, such as the addition of specific substituent groups, are crucial for enhancing biological activity. rsc.org

Strategies for Rational Design of Enhanced Derivatives with Tuned Bioactivities

The rational design of new chemical entities based on the this compound scaffold is a central theme in its ongoing research. This approach involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

A primary strategy is the introduction of specific functional groups to target a particular enzyme class. A notable example is the conversion of indole-3-butyric acid into N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) by introducing a hydroxamic acid moiety. nih.govjst.go.jp This group is a known zinc-binding group, which is crucial for inhibiting zinc-dependent enzymes like HDACs. nih.govjst.go.jp This targeted modification successfully transformed a plant growth hormone into a potent HDAC inhibitor. nih.govjst.go.jp

Another successful approach is the synthesis of hybrid molecules that combine the indole (B1671886) scaffold with other pharmacologically active heterocyclic rings. Researchers have synthesized derivatives by reacting 4-(1H-indol-3-yl)butane hydrazide with various reagents to create novel compounds containing azetidine, thiazolidine, tetrazole, or oxadiazole rings. researchgate.netnih.govrsc.org For example, N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide derivatives were synthesized to explore α-amylase inhibitory activity. ipinnovative.com Similarly, hybrid scaffolds containing a 1,3,4-oxadiazole (B1194373) ring were developed as potent urease inhibitors. nih.govrsc.org

The "dual-pharmacophore" or hybrid molecule design strategy aims to create synergistic effects by combining two or more distinct pharmacophores into a single molecule. rsc.org This can lead to multi-target activity or enhanced potency. Structure-activity relationship (SAR)-driven strategies are systematically employed, involving the synthesis of a library of analogs with varied linkers and substituents to probe the effects of steric and electronic properties on bioactivity. tandfonline.comrsc.org This iterative process of design, synthesis, and testing allows for the fine-tuning of biological activity and the identification of lead compounds with significantly enhanced potency, such as the HDAC inhibitor designated "I13," which showed improved antiproliferative activities compared to the established drug SAHA. tandfonline.com

Exploration of Interdisciplinary Research Collaborations for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives from initial concept to potential therapeutic agent is an endeavor that inherently requires interdisciplinary collaboration. The research published in this area demonstrates a convergence of expertise from multiple scientific domains, which is essential for navigating the complexities of drug discovery.

Successful projects seamlessly integrate synthetic chemistry, medicinal chemistry, computational biology, and pharmacology. The typical research workflow begins with a design phase, often involving computational chemists who use molecular modeling and cheminformatics to identify promising structures. researchgate.netresearchgate.netrsc.org This is followed by the synthesis phase, carried out by synthetic organic chemists who develop and execute multi-step reaction pathways to create the target molecules. tandfonline.comnih.govrsc.org

Once synthesized, the compounds are passed to pharmacologists and molecular biologists for extensive biological evaluation. This involves a battery of in vitro assays to determine enzymatic inhibition, cellular activity, and cytotoxicity. nih.govtandfonline.comipinnovative.com The data generated from these biological tests provide crucial feedback that informs the next cycle of design and optimization, creating a synergistic loop between the disciplines.

The composition of author lists on relevant publications often reflects this collaborative nature, featuring researchers from different departments such as medicinal chemistry, pharmacology, and even different institutions across the globe. tandfonline.comrsc.org For instance, the development of urease inhibitors involved a collaboration between researchers in chemistry, biological sciences, and pharmacy across multiple countries, combining synthesis, kinetic enzyme analysis, molecular docking, and cytotoxicity studies. rsc.org This integration of diverse skills and perspectives is critical for the thorough characterization of these compounds and for advancing them through the drug discovery pipeline.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(1H-Indol-3-yl)butanamide?

The compound can be synthesized via amidation of 4-(1H-Indol-3-yl)butanoic acid. For example, deuterated analogs are prepared by dissolving the butanoic acid precursor in trifluoromethanesulfonic acid-d (TfOD) followed by quenching in D₂O to incorporate deuterium at specific positions. Subsequent purification via column chromatography (ethyl acetate/hexane) yields the product with high purity (91% yield) . Amide formation typically involves coupling reagents (e.g., EDC/HOBt) or activation of the carboxylic acid to react with ammonia or amines.

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Key for confirming the indole moiety (e.g., δ 7.60 ppm for H-4 in indole) and butanamide chain (e.g., δ 2.43 ppm for methylene protons adjacent to the amide) .

- HRMS-ESI : Validates molecular weight (e.g., [M+H]⁺ at m/z 207.1207 for deuterated derivatives) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Use anhydrous solvents and controlled temperature (e.g., 0°C to room temperature) to minimize side reactions during acid activation .

- Purify via gradient column chromatography to separate unreacted indole precursors or byproducts.

- Monitor reaction progress using TLC with UV visualization for indole-containing intermediates.

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic stability or pathways of this compound?

Isotopic labeling involves treating 4-(1H-Indol-3-yl)butanoic acid with TfOD and D₂O to replace exchangeable protons (e.g., α to carbonyl groups) with deuterium. This enables tracking via mass spectrometry or NMR in metabolic studies, improving detection sensitivity and reducing background noise in biological matrices .

Q. What computational strategies are used to model interactions between this compound and biological targets (e.g., receptors)?

Molecular docking and molecular dynamics simulations can predict binding affinities to targets like formyl-peptide receptors (FPR2). For example, enantiomer-specific interactions with FPR2 were modeled using ligand-based pharmacophore mapping and receptor-ligand energy minimization . Density Functional Theory (DFT) calculations further optimize electronic properties for nonlinear optical (NLO) applications .

Q. How do structural modifications (e.g., halogenation, alkylation) of the indole ring influence biological activity?

- Chlorination (e.g., at the 4-position of phenyl rings) enhances anticancer activity by improving hydrophobic interactions with Bcl-2/Mcl-1 proteins, as seen in derivatives with IC₅₀ values <1 μM .

- Nitro or pyridinyl groups increase electron-withdrawing effects, altering redox properties and receptor binding kinetics .

- Methoxy groups improve metabolic stability by sterically shielding reactive sites .

Q. How can researchers resolve contradictions in reported biological activities of indole derivatives?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from variations in MTT assay protocols .

- Structural validation : Ensure synthesized compounds are confirmed via NMR and HRMS to rule out impurities .

- Target selectivity profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects .

Q. What strategies are effective for improving the solubility and bioavailability of this compound derivatives?

- Prodrug approaches : Convert the amide to ester prodrugs (e.g., tert-butyl esters) for enhanced membrane permeability.

- PEGylation : Introduce polyethylene glycol (PEG) chains to the indole nitrogen to increase hydrophilicity.

- Salt formation : Use hydrochloride or sodium salts to improve aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.